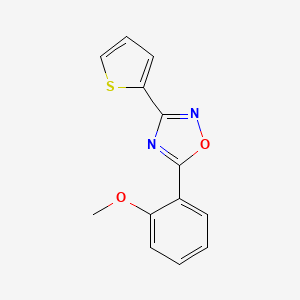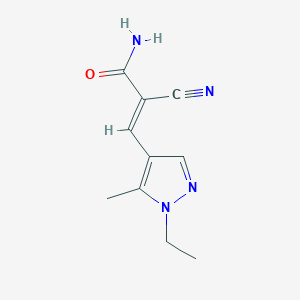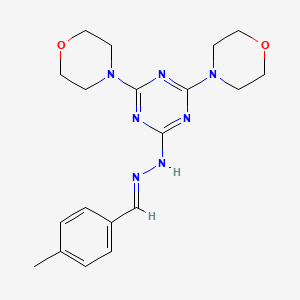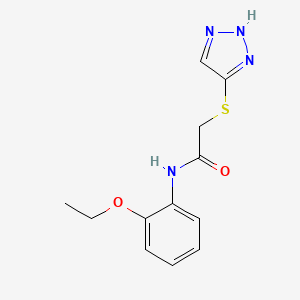
1-(2-fluorophenyl)-6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorophenyl)-6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of indole and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-(2-fluorophenyl)-6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one is not fully understood. However, it is believed that this compound acts on the central nervous system by modulating the levels of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines and inhibit the growth of cancer cells. This compound has also been shown to have anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(2-fluorophenyl)-6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one in lab experiments is its potential therapeutic applications. However, one of the limitations of using this compound is its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on 1-(2-fluorophenyl)-6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one. One potential direction is the development of new synthetic methods for this compound that are more cost-effective and environmentally friendly. Another direction is the study of the compound's potential use in the treatment of other diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 1-(2-fluorophenyl)-6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one can be achieved through various methods. One of the most commonly used methods is the Friedel-Crafts reaction. This reaction involves the reaction of 2-fluoroacetophenone with indole in the presence of a Lewis acid catalyst such as aluminum chloride.
Aplicaciones Científicas De Investigación
1-(2-fluorophenyl)-6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. This compound has also been studied for its potential use as an antidepressant and anxiolytic.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-6,6-dimethyl-2-phenyl-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO/c1-22(2)13-20-16(21(25)14-22)12-19(15-8-4-3-5-9-15)24(20)18-11-7-6-10-17(18)23/h3-12H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSRVYBCPUTNGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CC=CC=C3F)C4=CC=CC=C4)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}prolinamide](/img/structure/B5327651.png)
![1-(4-fluorophenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5327658.png)

![N-[1-(3-methoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5327667.png)

![N-[4-(4-pyridinylmethyl)phenyl]-2-quinolinecarboxamide](/img/structure/B5327674.png)
![N-allyl-N'-(4-fluorophenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5327679.png)
![3-(allylthio)-6-(4-isopropylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5327690.png)

![[2-(benzyloxy)-5-chlorophenyl]amine hydrochloride](/img/structure/B5327697.png)

![N-[(2-methoxy-1-naphthyl)methyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5327721.png)
![N-{1-[(3E)-hex-3-enoyl]piperidin-4-yl}methanesulfonamide](/img/structure/B5327726.png)